molecular formula C4H5ClO2 B1599200 Methyl trans-3-chloropropenoate CAS No. 5135-18-2

Methyl trans-3-chloropropenoate

Cat. No.: B1599200
CAS No.: 5135-18-2
M. Wt: 120.53 g/mol
InChI Key: ZLDNFLVIPPOXQL-NSCUHMNNSA-N
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Description

Methyl trans-3-chloropropenoate: is an organic compound with the molecular formula C4H5ClO2 and a molecular weight of 120.534 Methyl (E)-3-chloropropenoate or trans-3-chloropropenoic acid, methyl ester . This compound is characterized by its trans configuration around the double bond, which influences its chemical reactivity and properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of trans-3-chloropropenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Halogenation Reaction: Another method involves the halogenation of methyl acrylate to introduce the chlorine atom at the 3-position.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form trans-3-chloropropenoic acid.

  • Reduction: Reduction can yield trans-3-chloropropenol.

  • Substitution: Substitution reactions can produce compounds such as trans-3-chloropropenyl alcohol.

Scientific Research Applications

Chemistry: Methyl trans-3-chloropropenoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl trans-3-chloropropenoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the mechanism involves the nucleophilic attack of the hydroxyl group of methanol on the carbonyl carbon of the acid, followed by the elimination of water.

Molecular Targets and Pathways Involved:

  • Esterification: The reaction targets the carbonyl group of the acid and the hydroxyl group of methanol.

  • Oxidation: The oxidation process targets the double bond and the chlorine atom, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

  • Methyl cis-3-chloropropenoate: This is the cis isomer of Methyl trans-3-chloropropenoate and has different chemical properties due to the different spatial arrangement of atoms.

  • Methyl acrylate: A related compound without the chlorine atom, used in various polymerization reactions.

Uniqueness: this compound is unique due to its trans configuration, which influences its reactivity and stability compared to its cis isomer and other related compounds.

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Properties

IUPAC Name

methyl (E)-3-chloroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNFLVIPPOXQL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5135-18-2
Record name trans-Methyl 3-chloro-2-propenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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